Onchidal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Onchidal is a major lipid-soluble component of the defensive secretion of the mollusk Onchidella binneyi and is responsible for the chemical protection of Onchidella.

Wissenschaftliche Forschungsanwendungen

Introduction to Onchidal

This compound is a naturally occurring compound identified as an acetate ester, primarily derived from the mollusc Onchidella binneyi. It exhibits significant biological activity, particularly as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission in both invertebrates and vertebrates. The unique properties of this compound have led to various scientific research applications, particularly in neurobiology and pest management.

Chemical Properties and Mechanism of Action

This compound's structure resembles that of acetylcholine, allowing it to interact with nicotinic acetylcholine receptors. However, its primary action is as an inhibitor of acetylcholinesterase. Research indicates that this compound binds irreversibly to the enzyme, leading to prolonged neurotransmitter activity. The following key points summarize its mechanism:

- Binding Affinity : this compound has an apparent affinity (Kd) for acetylcholinesterase of approximately 300 µM.

- Inhibition Rate : The rate constant for irreversible inhibition (kintact) is about 0.1 min−1.

- Substrate Behavior : this compound acts as a substrate for acetylcholinesterase, with significant hydrolysis occurring during the inhibition process.

These properties suggest potential applications in developing new insecticides and studying neurotransmitter dynamics.

Neurobiology Research

This compound's ability to inhibit acetylcholinesterase makes it a valuable tool in neurobiology. It can be utilized to study the dynamics of neurotransmitter release and degradation, providing insights into synaptic transmission mechanisms.

Pest Control

Due to its insecticidal properties, this compound has been proposed for use in designing novel anticholinesterase insecticides. Its irreversible inhibition mechanism could lead to effective pest management solutions that target specific pests while minimizing impacts on non-target species.

Ecotoxicology Studies

Research has demonstrated that this compound is toxic to fish, making it a candidate for ecotoxicological studies. Understanding its effects on aquatic life can help assess the environmental risks associated with its use in agricultural practices.

Pharmacological Investigations

The pharmacological implications of this compound extend to potential therapeutic applications. Its interaction with acetylcholine receptors could provide insights into treatments for diseases characterized by cholinergic dysfunction.

Case Study 1: Inhibition of Acetylcholinesterase

A study published in Bioorganic Chemistry explored the irreversible inhibition of acetylcholinesterase by this compound. The results indicated that this compound not only inhibits enzyme activity but also undergoes hydrolysis during this process, suggesting a complex interaction between the compound and the enzyme .

Case Study 2: Toxicity Assessment

Research assessing the toxicity of this compound on various fish species highlighted its potential ecological impact. The study found that exposure to this compound resulted in significant physiological stress responses in fish, indicating a need for careful evaluation before application in pest control .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Study neurotransmitter dynamics | Irreversible inhibition of acetylcholinesterase |

| Pest Control | Development of anticholinesterase insecticides | Effective against specific insect pests |

| Ecotoxicology | Assess environmental impact on aquatic life | Toxicity observed in various fish species |

| Pharmacology | Potential therapeutic uses | Interaction with cholinergic systems |

Eigenschaften

CAS-Nummer |

67656-42-2 |

|---|---|

Molekularformel |

C17H24O3 |

Molekulargewicht |

276.4 g/mol |

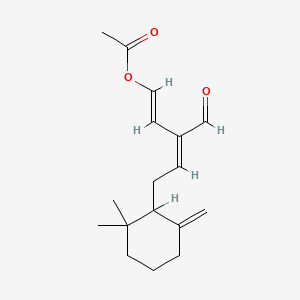

IUPAC-Name |

[(1E,3E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-formylpenta-1,3-dienyl] acetate |

InChI |

InChI=1S/C17H24O3/c1-13-6-5-10-17(3,4)16(13)8-7-15(12-18)9-11-20-14(2)19/h7,9,11-12,16H,1,5-6,8,10H2,2-4H3/b11-9+,15-7+ |

InChI-Schlüssel |

BEKQPDFPPJFVJP-AHSQCEKMSA-N |

SMILES |

CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O |

Isomerische SMILES |

CC(=O)O/C=C/C(=C\CC1C(=C)CCCC1(C)C)/C=O |

Kanonische SMILES |

CC(=O)OC=CC(=CCC1C(=C)CCCC1(C)C)C=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Onchidal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.